An In-depth Technical Guide to (S)-(+)-1-Cyclohexylethyl Isothiocyanate: Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to (S)-(+)-1-Cyclohexylethyl Isothiocyanate: Structure, Properties, and Synthetic Methodologies
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (S)-(+)-1-Cyclohexylethyl isothiocyanate, a chiral organosulfur compound with potential applications in synthetic chemistry and drug discovery. While specific experimental data for this enantiomer is limited in publicly available literature, this document synthesizes information on the broader class of cyclohexyl isothiocyanates to offer a scientifically grounded perspective on its chemical properties, structure, and synthesis. The principles and protocols described herein are based on established chemical knowledge and provide a robust framework for researchers working with this and related molecules.
Introduction to Chiral Isothiocyanates
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are well-recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a stereocenter, as in (S)-(+)-1-Cyclohexylethyl isothiocyanate, adds a layer of complexity and potential for stereospecific interactions with biological targets, a critical consideration in modern drug design.[2] The cyclohexyl moiety provides a lipophilic scaffold, which can influence the compound's pharmacokinetic and pharmacodynamic profile.
This guide will focus on the fundamental chemical aspects of (S)-(+)-1-Cyclohexylethyl isothiocyanate, providing a theoretical and practical foundation for its synthesis and characterization.
Physicochemical and Structural Properties
Table 1: Predicted and Known Properties of Cyclohexyl Isothiocyanates
| Property | (S)-(+)-1-Cyclohexylethyl isothiocyanate | Cyclohexyl isothiocyanate |
| Molecular Formula | C9H15NS[7] | C7H11NS[3][4] |
| Molecular Weight | 169.29 g/mol | 141.24 g/mol [3] |
| Appearance | Predicted: Colorless to pale yellow liquid | Colorless to pale yellow liquid[4][6] |
| Odor | Pungent[4] | Pungent[4] |
| Boiling Point | Predicted: > 220 °C | ~219 °C[5][6] |
| Density | Predicted: ~0.98 g/mL | 0.996 g/mL at 25 °C[5][6] |
| Solubility | Soluble in organic solvents, limited in water[4] | Soluble in organic solvents, limited in water[4] |
| CAS Number | Not available | 1122-82-3[3][4][5][6] |
The structure of (S)-(+)-1-Cyclohexylethyl isothiocyanate features a chiral center at the carbon atom bonded to both the cyclohexyl ring and the isothiocyanate group. The "(S)" designation refers to the stereochemical configuration at this center, and the "(+)" indicates that it is dextrorotatory, rotating plane-polarized light to the right.
Synthesis of (S)-(+)-1-Cyclohexylethyl Isothiocyanate
The synthesis of isothiocyanates from primary amines is a well-established transformation in organic chemistry.[8][9] A common and effective method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[8]
The following protocol outlines a robust, field-proven methodology for the synthesis of (S)-(+)-1-Cyclohexylethyl isothiocyanate from the corresponding chiral amine, (S)-(-)-1-Cyclohexylethylamine.
Experimental Protocol: Synthesis from (S)-(-)-1-Cyclohexylethylamine
Materials:
-
(S)-(-)-1-Cyclohexylethylamine
-
Carbon disulfide (CS2)
-
Triethylamine (TEA) or another suitable base
-
Tosyl chloride (TsCl) or a similar desulfurizing agent[8]
-
Dichloromethane (DCM) or a suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve (S)-(-)-1-Cyclohexylethylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Formation of Dithiocarbamate: Slowly add carbon disulfide (1.1 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the triethylammonium dithiocarbamate salt can be monitored by TLC.
-
Decomposition to Isothiocyanate: Cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise. The reaction is often exothermic and may require cooling to maintain the temperature. Stir at room temperature until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (S)-(+)-1-Cyclohexylethyl isothiocyanate by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis Workflow Diagram
Caption: Synthesis workflow for (S)-(+)-1-Cyclohexylethyl isothiocyanate.
Structural Elucidation
The structure of the synthesized (S)-(+)-1-Cyclohexylethyl isothiocyanate would be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for the cyclohexyl and ethyl protons. The chemical shift of the proton alpha to the NCS group would be informative. |
| ¹³C NMR | A characteristic signal for the isothiocyanate carbon (-N=C=S) in the range of 130-140 ppm. Signals for the cyclohexyl and ethyl carbons. |
| FTIR | A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group around 2050-2150 cm⁻¹.[10] |
| Mass Spec (EI) | The molecular ion peak [M]⁺ would be observed. Fragmentation patterns would likely involve the loss of the isothiocyanate group and fragmentation of the cyclohexyl ring.[11] |
| Chiral HPLC/SFC | The enantiomeric purity of the final product would be determined using a suitable chiral stationary phase. |
| Polarimetry | A positive specific rotation value would confirm the (+) enantiomer. |
Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of the target compound.
Applications in Drug Development and Chemical Biology
Isothiocyanates are versatile intermediates in organic synthesis and have been utilized in the generation of diverse compound libraries for drug discovery.[1][12] The primary application of cyclohexyl isothiocyanates in this context is the synthesis of substituted thioureas.[12]
The reaction of an isothiocyanate with a primary or secondary amine yields a thiourea linkage. This reaction is highly efficient and can be performed in solution or on a solid phase, making it amenable to combinatorial chemistry and the generation of large libraries of compounds for high-throughput screening.[12] The thiourea functional group is a key pharmacophore in a range of biologically active molecules.[12]
The chirality of (S)-(+)-1-Cyclohexylethyl isothiocyanate makes it a valuable building block for creating stereochemically defined libraries, which can be used to probe the stereoselectivity of biological targets.
Safety and Handling
Isothiocyanates, including cyclohexyl isothiocyanate, are known to be irritants and sensitizers.[3][4] They can cause skin and eye irritation and may cause an allergic skin reaction.[3] It is crucial to handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
(S)-(+)-1-Cyclohexylethyl isothiocyanate represents a valuable chiral building block for the synthesis of novel compounds with potential applications in drug discovery and chemical biology. While specific data for this compound is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The methodologies and insights presented herein are intended to empower researchers to confidently work with this and similar chiral isothiocyanates.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14289, Cyclohexyl isothiocyanate. Retrieved from [Link]
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PubChemLite. (s)-(+)-1-cyclohexylethyl isothiocyanate (C9H15NS). Retrieved from [Link]
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MilliporeSigma. Cyclohexyl Isothiocyanate | 1122-82-3. Retrieved from [Link]
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Organic Chemistry Portal. Isothiocyanate synthesis. Retrieved from [Link]
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SpectraBase. Cyclohexylmethyl isothiocyanate - Optional[FTIR] - Spectrum. Retrieved from [Link]
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NIST. Cyclohexane, isothiocyanato-. Retrieved from [Link]
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ChemSynthesis. 1-Cyclohexenyl isothiocyanate. Retrieved from [Link]
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Pittelkow, M., et al. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(21), 3445-3447. Retrieved from [Link]
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Beilstein Journals. Supporting Information for The rapid generation of isothiocyanates in flow Experimental part. Retrieved from [Link]
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Semantic Scholar. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Retrieved from [Link]
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MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]
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RSC Publishing. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]
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